2-(1-Hydroxyethyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural uniqueness of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone makes it a subject of interest in medicinal chemistry and drug development.
2-(1-Hydroxyethyl)-4(3H)-quinazolinone can be synthesized through various chemical methods, often involving the modification of existing quinazolinone derivatives. It is classified under the broader category of heterocyclic compounds, specifically as a substituted quinazolinone. Quinazolinones are known for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects .
The synthesis of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone can be achieved through several methodologies:
The typical reaction conditions include refluxing in organic solvents such as ethanol or acetonitrile, often with the addition of catalysts or acids to promote the reaction. Characterization of synthesized compounds is usually performed using techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) to confirm structural integrity and purity.
The molecular structure of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone features a quinazolinone core with an attached hydroxyethyl group at the nitrogen position. The chemical formula is , with a molecular weight of approximately 178.20 g/mol.
Key Structural Features:
2-(1-Hydroxyethyl)-4(3H)-quinazolinone can undergo various chemical reactions that expand its utility:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity.
The mechanism by which 2-(1-Hydroxyethyl)-4(3H)-quinazolinone exerts its biological effects is not fully elucidated but is believed to involve:
Quantitative data on its efficacy against specific pathogens or inflammatory markers would require further experimental validation.
Relevant analyses such as thermal stability assessments and solubility tests are essential for understanding its behavior in various environments.
2-(1-Hydroxyethyl)-4(3H)-quinazolinone has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and related fields .
2-(1-Hydroxyethyl)-4(3H)-quinazolinone and structurally related quinazolinone derivatives exert antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) through specific allosteric modulation of penicillin-binding protein 2a (PBP2a). This resistance-determining protein possesses a buried active site that remains inaccessible to β-lactam antibiotics in its native conformation. Quinazolinones bind to a distinct allosteric domain located approximately 60 Å from the catalytic site, triggering conformational rearrangements that expose the active site to inhibition [1] [9].
Crystallographic evidence reveals that quinazolinones engage the allosteric site through critical hydrogen-bonding interactions and hydrophobic contacts. The 4(3H)-quinazolinone core forms hydrogen bonds with residues Thr600 and Ala601 in the allosteric domain, while the styryl side chain extends into a hydrophobic pocket formed by Tyr446, Ile468, and Thr600 (PDB ID: 4CJN) [9]. This binding induces a rotational displacement of the N-terminal domain relative to the transpeptidase domain, creating structural permissiveness for antibiotic access.
Table 1: Key Binding Interactions of Quinazolinones with PBP2a Allosteric Site
Quinazolinone Substituent | PBP2a Residue | Interaction Type | Functional Significance |
---|---|---|---|
4-Oxo group (C4=O) | Thr600 | Hydrogen bond | Anchoring point |
N3 position aromatic ring | Tyr446 | π-π stacking | Stabilization |
Styryl linker | Ile468 | Hydrophobic | Conformational induction |
Meta-carboxyphenyl (R2) | Arg306 | Salt bridge | Enhanced affinity |
The binding affinity correlates directly with antibacterial potency, as demonstrated by structure-activity relationship studies. Derivatives with electron-withdrawing substituents at the C4 position of ring 1 (e.g., nitrile or alkyne groups) exhibit MIC values as low as 0.003 μg/mL against MRSA strains due to optimized interactions with the hydrophobic subpocket [1]. Disruption of this allosteric binding, either through point mutations (e.g., T600A) or competitive inhibitors, abolishes the antibacterial activity of quinazolinones, confirming the mechanistic essentiality of this interaction [2] [9].
Beyond allosteric inhibition of PBP2a, 2-(1-Hydroxyethyl)-4(3H)-quinazolinone analogues demonstrate broad-spectrum targeting of essential penicillin-binding proteins in Gram-positive pathogens. Biochemical assays reveal potent inhibition of both PBP1 and PBP2a in MRSA, indicating these compounds possess a dual-targeting mechanism distinct from β-lactam antibiotics [1] [2].
PBP1, constitutively expressed in Staphylococcus aureus, is critical for transglycosylase and transpeptidase activities during cell wall elongation. Quinazolinones inhibit PBP1 with IC₅₀ values in the nanomolar range (0.5-5 μM), comparable to their inhibition of PBP2a. This dual inhibition disrupts complementary pathways in peptidoglycan biosynthesis: PBP2a primarily mediates cross-linking during division, while PBP1 governs elongation processes. Simultaneous targeting creates a synthetic lethal effect that overcomes the functional redundancy in PBPs [1].
Table 2: Inhibitory Activity of Quinazolinones Against Key Penicillin-Binding Proteins
Quinazolinone Derivative | PBP1 IC₅₀ (μM) | PBP2a IC₅₀ (μM) | MRSA MIC (μg/mL) |
---|---|---|---|
Compound 1 (4-Nitrophenyl) | 4.2 | 0.8 | 2.0 |
Compound 15 (4-Cyanophenyl) | 1.8 | 0.15 | 0.03 |
Compound 16 (4-Ethynylphenyl) | 0.9 | 0.04 | 0.003 |
Compound 27 (3-Carboxyphenyl) | 0.7 | 0.03 | 0.03 |
The structural basis for dual targeting lies in the conserved active-site architectures among high-molecular-weight PBPs. Molecular docking demonstrates that the 4(3H)-quinazolinone core adopts similar orientations in the active sites of both PBP1 and PBP2a, forming analogous hydrogen bonds with catalytic serine residues. The C3 meta-carboxyphenyl substituent enhances binding through electrostatic complementarity with conserved arginine residues (Arg614 in PBP2a; analogous Arg98 in PBP1) [5] [9]. This dual mechanism translates to bactericidal effects in time-kill assays, with ≥3-log₁₀ reductions in MRSA CFU/mL within 12 hours of exposure at 4× MIC concentrations [1].
The allosteric activity of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone derivatives enables chemosensitization of MRSA to β-lactam antibiotics through mechanistic synergy. By binding the allosteric site of PBP2a, these compounds induce conformational changes that expose the active site, rendering it susceptible to covalent inhibition by β-lactams [2] [10].
Combination studies demonstrate potent synergy between quinazolinones and multiple β-lactam classes. Thiazolylketenyl quinazolinone TQ4 (MIC 0.5 μg/mL) reduces the MIC of cefdinir against MRSA by 16-fold when used in combination, with fractional inhibitory concentration (FIC) indices of 0.25-0.5, confirming strong synergy [2]. This effect stems from the quinazolinone's ability to prime PBP2a for inhibition by β-lactams: the allosterically opened conformation exhibits 300-fold higher acylation efficiency by cefdinir compared to the closed state [10].
Table 3: Synergistic Activity of Quinazolinones with β-Lactam Antibiotics Against MRSA
Quinazolinone | β-Lactam Partner | MIC Alone (μg/mL) | MIC Combined (μg/mL) | FIC Index |
---|---|---|---|---|
TQ4 | Cefdinir | 0.5 / 64 | 0.06 / 4 | 0.25 |
Compound 2 | Ceftaroline | 0.03 / 1 | 0.004 / 0.125 | 0.31 |
Compound 27 | Oxacillin | 0.03 / >256 | 0.008 / 8 | 0.28 |
Compound 16 | Imipenem | 0.003 / 32 | 0.0002 / 1 | 0.19 |
The molecular basis for synergy involves spatial coordination between the allosteric and active sites. Quinazolinones remain bound at the allosteric site while β-lactams acylate the catalytic serine (Ser403) in the opened active site, as confirmed through kinetic assays and X-ray crystallography [9]. This mechanism overcomes mecA-mediated resistance by restoring the activity of β-lactams against their natural target. Additionally, quinazolinones reduce biofilm formation and metabolic activity in MRSA at sub-MIC concentrations, further enhancing β-lactam penetration and efficacy [2].
The synergy extends to resistance suppression. Serial passage experiments show MRSA develops resistance to cefdinir alone within 20 generations (128-fold MIC increase), while the quinazolinone-cefdinir combination maintains susceptibility over 50 generations with minimal MIC changes (≤2-fold increase). This highlights the potential of quinazolinones as β-lactam adjuvants to circumvent resistance evolution in clinical MRSA isolates [2] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2